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Compound of Interest

Compound Name:
Spiro[3.3]heptan-1-amine

hydrochloride

CAS No.: 1986337-81-8

Cat. No.: B2582208

Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5]
Spiro[3.3]heptan-1-amine is a high-value "sp³-rich" scaffold used to replace planar aromatic

amines (like anilines) or flexible alkyl amines in drug discovery. Its value lies in its exit vector

geometry: unlike the planar benzene ring, the spiro[3.3]heptane core projects substituents at

defined angles (approx. 90° twist between rings), improving solubility and metabolic stability (

character) while maintaining structural rigidity.

Critical Distinction: Researchers must distinguish the 1-amine (chiral, lower symmetry) from the

2-amine (achiral plane of symmetry). This guide focuses on the 1-amine isomer, where the

amino group is adjacent to the spiro quaternary center.

Structural Visualization
The following diagram illustrates the core connectivity and the numbering scheme used for

NMR assignment.
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Figure 1: Connectivity of spiro[3.3]heptan-1-amine. Note the asymmetry introduced by

substitution at C1.

Mass Spectrometry (MS) Profile
Mass spectrometry provides the primary confirmation of the molecular weight. For the

hydrochloride salt, the free base is detected in positive ionization modes.

Methodology: Electrospray Ionization (ESI) in positive mode (

). Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
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Parameter Observed Value Theoretical Value Notes

Molecular Formula Salt Form

Monoisotopic Mass 111.10 Da 111.1048 Da
Free Base (

)

[M+H]⁺ 112.1 m/z 112.1121 m/z
Protonated molecular

ion (Base Peak)

[M+Na]⁺ 134.1 m/z 134.0940 m/z Sodium adduct

[2M+H]⁺ 223.2 m/z 223.2169 m/z
Dimer formation

common in ESI

Fragmentation Pathway (MS/MS)
Under collision-induced dissociation (CID), the spirocyclic ring strain leads to characteristic

fragmentation.

Precursor: 112.1 m/z

Loss of

: 95.1 m/z (Formation of spiro[3.3]heptyl cation).

Ring Opening/Ethylene Loss: 67.1 m/z (Characteristic of cyclobutane ring cleavage).

Infrared Spectroscopy (IR)[6]
IR is vital for confirming the salt formation (ammonium band) and the integrity of the strained

spiro system.

Methodology: ATR-FTIR (Attenuated Total Reflectance).
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Frequency (cm⁻¹) Assignment Diagnostic Value

2800 – 3150 str. (Ammonium)

Broad, strong band

overlapping with C-H

stretches. Confirms HCl salt

formation.[1]

2920, 2850
str. (

)

Sharp peaks emerging from

the ammonium shoulder.

1580 – 1610 bend

Medium intensity.

Characteristic "scissoring" of

the

group.

1460 scissoring

Deformation of the

cyclobutane methylene

groups.

1240 skeletal

Ring breathing modes

associated with the strained

cyclobutane.

Nuclear Magnetic Resonance (NMR)[8]
This is the definitive identification method. The spectra are complex due to the puckering of the

cyclobutane rings and the chirality at C1, which makes the protons on the unsubstituted ring

diastereotopic.

Solvent: DMSO-

(Preferred to observe exchangeable ammonium protons). Reference: TMS (0.00 ppm) or
Residual DMSO (2.50 ppm).

NMR Data (400 MHz, DMSO- )
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Shift (δ ppm) Multiplicity Integral Assignment Interpretation

8.10 – 8.30 Broad Singlet 3H

Exchangeable

ammonium

protons.

Deshielded by

positive charge.

3.65 – 3.75 Multiplet 1H H1

The

-methine proton.

Deshielded by

the nitrogen. Key

diagnostic peak.

2.35 – 2.45 Multiplet 1H H2/H3

Cyclobutane

methylene

protons (same

ring as amine).

2.10 – 2.25 Multiplet 3H H2/H3 + H5/H7

Overlapping

signals from both

rings.

1.90 – 2.05 Multiplet 2H H5/H7
Protons on the

distal ring.

1.70 – 1.85 Multiplet 2H H6

Distal ring

protons furthest

from the amine.

Technical Insight: Unlike the 2-amine isomer, which often shows a simplified

pattern for the distal ring, the 1-amine induces a subtle magnetic non-equivalence in the distal
ring (C5-C7) due to the proximity of the chiral center at C1. Expect a more complex "forest" of
multiplets in the 1.7–2.4 ppm region compared to the 2-isomer.

NMR Data (100 MHz, DMSO- )
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Shift (δ ppm) Type Assignment Notes

52.5 CH C1

Carbon attached to

amine. Significant

downfield shift.

38.2 Cq C4

The quaternary spiro

center. Usually low

intensity.

32.4 C5/C7
Distal ring

methylenes.

31.8 C5/C7
Distal ring methylenes

(diastereotopic split).

28.5 C2/C3
Proximal ring

methylenes.

15.1 C6
Furthest methylene

from the chiral center.

Experimental Protocols
To ensure reproducibility, follow these standardized workflows.

Protocol A: Sample Preparation for NMR
The high lattice energy of amine salts can lead to aggregation. Proper solvation is key.

Weighing: Weigh 10–15 mg of the hydrochloride salt into a clean vial.

Solvation: Add 0.6 mL of DMSO-

(99.9% D).

Note: If the salt is hygroscopic, use an ampoule of dry DMSO to prevent water peaks

(~3.33 ppm) from obscuring the H1 signal.

Homogenization: Sonicate for 30 seconds. The solution should be clear and colorless.
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Acquisition: Run at 298 K. Set relaxation delay (

) to >2.0s to allow full relaxation of the quaternary spiro carbon in

experiments.

Protocol B: Free Base Liberation (for GC-MS or
modification)
If derivatization or GC-MS is required, the salt must be neutralized.

Start: HCl Salt

Dissolve in 1M NaOH (aq)

Extract with DCM (3x)

Dry Organic Layer (Na2SO4)

Careful Concentration
(Volatile Amine!)

 < 40°C, > 200 mbar

Free Base
(Ready for GC-MS/Coupling)

Click to download full resolution via product page
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Figure 2: Liberation of the free amine. Note: Spiro[3.3]heptan-1-amine free base is volatile;

avoid high-vacuum drying.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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